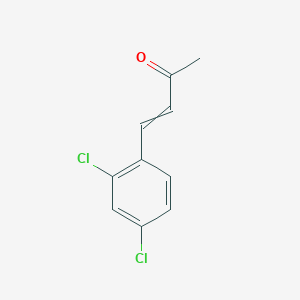
4-(2,4-dichlorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a butene chain substituted with a 2,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with acetone in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,4-dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)butanol.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Cell Biology: 2,4-Dichlorobenzylideneacetone is used in cell biology, specifically in cell culture studies .
- Antitrypanosomiasis Activity: Dichloro-substituted aminochalcones, related compounds, have shown potential against Trypanosoma cruzi, the parasite causing Chagas disease . One study evaluated the in vitro antitrypanosomiasis activity of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrating its effectiveness against trypomastigote forms of the parasite .
- Synthesis of Curcumin Analogs: Monocarbonyl curcumin analogs can be synthesized using 4-(4-chlorophenyl)-3-buten-2-one as a starting material, indicating its role as a chemical intermediate .
- PLA2 Inhibition: 4-(2,4-Dichlorophenyl)but-3-en-2-one has been shown to inhibit Phospholipase A2 (PLA2) activity in Candida albicans . At a concentration of 10 µM, it inhibited 34% of PLA2 activity in intact Candida cells .
Case Studies and Research Findings
-
Antifungal Activity: A study on a 1,2,4-triazole-indole hybrid molecule utilized a compound (8g ) that showed significant in vitro activity against clinically important Candida species, including low-susceptible or resistant C. glabrata and C. krusei . The compound was more potent than fluconazole and at least as potent as voriconazole . In a systemic C. albicans infection model in mice, compound 8g demonstrated significant in vivo activity, with survival rates comparable to fluconazole .
Compound MIC (µg/mL) C. krusei ATCC6258 MIC (µg/mL) C. parapsilosis ATCC22019 MIC (µg/mL) C. parapsilosis ATCC90018 8g 0.125 0.016 0.032 Fluconazole Higher Lower Lower Voriconazole Similar Similar Similar
In vivo studies further demonstrated the efficacy of compound 8g against systemic candidiasis in mice. Mice treated with 8g at 3 x 20 mg/kg showed significantly higher survival rates compared to the control group, and comparable survival rates to the fluconazole group (3 x 5 mg/kg) .
Potential Toxicity and Safety
Wirkmechanismus
The mechanism by which 4-(2,4-dichlorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Dichlorophenyl)-2-butanone
- 1-(2,4-Dichlorophenyl)-3-buten-2-one
- 1-(2,4-Dichlorophenyl)-1-propanone
Comparison: 4-(2,4-dichlorophenyl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For example, the presence of the butene chain can influence its reactivity in oxidation and reduction reactions compared to its analogs with different alkyl chains.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H8Cl2O |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3 |
InChI-Schlüssel |
SAEQHTBHPNKKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















